Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiophene ring substituted with various functional groups, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups, leading to the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, the compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4′-N-oxide
Uniqueness
Methyl 5-carbamoyl-4-methyl-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H22N4O4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H22N4O4S/c1-9-11(15(22)23-3)14(24-12(9)13(16)21)17-10(20)8-19-6-4-18(2)5-7-19/h4-8H2,1-3H3,(H2,16,21)(H,17,20) |
InChI Key |
RJAPPPJWKAGHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C)C(=O)N |
Origin of Product |
United States |
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